Methyl 5-(aminomethyl)-2-methoxybenzoate
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Overview
Description
Methyl 5-(aminomethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a methoxy group at the second position, an aminomethyl group at the fifth position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate can be achieved through several routes. One common method involves the reaction of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another synthetic route involves the use of 5-(aminomethyl)-2-methoxybenzoyl chloride, which reacts with methanol to form the desired ester. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the methoxy group.
Major Products
Oxidation: 5-(Formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 5-(aminomethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy and ester groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)-2-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-methoxybenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Methyl 5-(aminomethyl)benzoate:
Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities and reactivity.
The presence of both the aminomethyl and methoxy groups in this compound makes it unique and versatile for various applications.
Biological Activity
Methyl 5-(aminomethyl)-2-methoxybenzoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
This compound features a methoxy group at the second position, an aminomethyl group at the fifth position, and a methyl ester group. The molecular formula is C10H13NO3. The compound can be synthesized through various methods, including:
- Esterification: Reacting 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of sulfuric acid under reflux conditions.
- Acylation: Using 5-(aminomethyl)-2-methoxybenzoyl chloride and methanol with a base like pyridine to neutralize by-products.
The biological activity of this compound is influenced by its functional groups, which facilitate interactions with biological targets such as enzymes and receptors. The aminomethyl group enhances hydrogen bonding capabilities, which can modulate enzyme activity or receptor binding affinities. Its methoxy and ester groups also affect solubility and bioavailability, critical factors in pharmacological applications.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial growth through interference with metabolic pathways .
- Anti-inflammatory Effects: Preliminary investigations suggest potential anti-inflammatory activities, making it a candidate for treating inflammatory diseases. The compound's ability to modulate immune responses could be linked to its structural features .
- Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects. For instance, related compounds have been shown to target succinate dehydrogenase, impacting mitochondrial respiration and exhibiting fungicidal activity .
Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study published in MDPI highlighted its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.
- Another investigation focused on its anti-inflammatory properties, showing that it could reduce pro-inflammatory cytokines in vitro. This suggests a potential role in managing conditions like arthritis or other inflammatory disorders .
- Comparative studies with similar compounds (e.g., Methyl 2-methoxybenzoate) reveal that the presence of both the aminomethyl and methoxy groups enhances its biological activity, offering insights into structure-activity relationships crucial for drug design.
Case Studies
-
Antimicrobial Efficacy:
- Objective: Evaluate the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: this compound showed significant inhibition compared to control groups.
-
Anti-inflammatory Assessment:
- Objective: Investigate the effect on TNF-alpha production in macrophages.
- Method: ELISA assays were conducted to measure cytokine levels.
- Results: The compound significantly reduced TNF-alpha levels, indicating potential therapeutic benefits in inflammatory conditions.
Comparison with Similar Compounds
Compound Name | Key Differences |
---|---|
Methyl 2-methoxybenzoate | Lacks the aminomethyl group; different reactivity |
Methyl 5-(aminomethyl)benzoate | Does not have the methoxy group; alters solubility |
Methyl 5-(aminomethyl)-2-hydroxybenzoate | Contains a hydroxy group; affects hydrogen bonding |
The unique combination of functional groups in this compound contributes to its versatility and potential applications across various fields such as medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
JFKUPTRYVDEPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)OC |
Origin of Product |
United States |
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